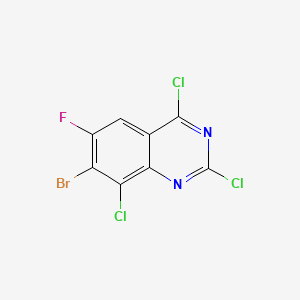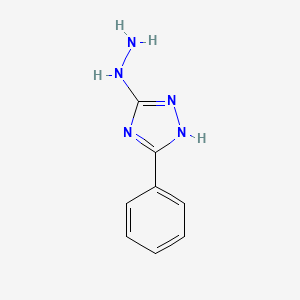
1-(4-Iodophenoxy)-3-(phthalimido)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-Iodophenoxy)propyl]-1H-isoindole-1,3(2H)-dione is a compound that belongs to the class of isoindole-1,3-dione derivatives These compounds are known for their diverse biological and pharmaceutical applications
Preparation Methods
The synthesis of 2-[3-(4-Iodophenoxy)propyl]-1H-isoindole-1,3(2H)-dione typically involves the condensation of phthalic anhydride with primary amines, followed by further functionalization. One common synthetic route includes the reaction of phthalic anhydride with 4-iodophenol and 3-bromopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-[3-(4-Iodophenoxy)propyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.
Scientific Research Applications
2-[3-(4-Iodophenoxy)propyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of multifunctionalized derivatives.
Biology: In biological research, the compound is studied for its potential as a pharmacophore in drug design. It has shown promise in inhibiting certain enzymes and receptors.
Medicine: The compound’s derivatives have been investigated for their anti-inflammatory, anticancer, and antimicrobial properties. They are also explored for their potential use in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-[3-(4-Iodophenoxy)propyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain. The binding of the compound to these enzymes prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Comparison with Similar Compounds
2-[3-(4-Iodophenoxy)propyl]-1H-isoindole-1,3(2H)-dione can be compared with other isoindole-1,3-dione derivatives, such as:
2-[3-(4-Methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione: This compound has a methoxy group instead of an iodophenoxy group, which affects its reactivity and biological activity.
2-[3-(4-Chlorophenoxy)propyl]-1H-isoindole-1,3(2H)-dione:
2-[3-(4-Bromophenoxy)propyl]-1H-isoindole-1,3(2H)-dione: Similar to the iodophenoxy derivative, but with a bromine atom, leading to differences in reactivity and biological effects.
Properties
Molecular Formula |
C17H14INO3 |
|---|---|
Molecular Weight |
407.20 g/mol |
IUPAC Name |
2-[3-(4-iodophenoxy)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H14INO3/c18-12-6-8-13(9-7-12)22-11-3-10-19-16(20)14-4-1-2-5-15(14)17(19)21/h1-2,4-9H,3,10-11H2 |
InChI Key |
NIVJFFPRXWUADZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=CC=C(C=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[(3S)-6-cyano-2,3-dihydrobenzofuran-3-yl]carbamate](/img/structure/B13911513.png)



methyl benzoate](/img/structure/B13911535.png)

![Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate](/img/structure/B13911560.png)



![[(3aR,6R,6aR)-4-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B13911574.png)
![(2Z)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N-phenylhydrazinecarbothioamide](/img/structure/B13911582.png)
![5-Chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13911585.png)
